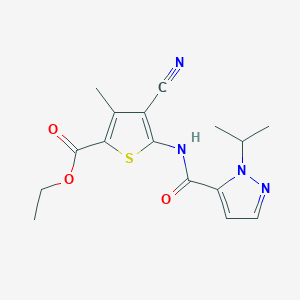
ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-cyano-5-(1-isopropyl-1H-pyrazole-5-carboxamido)-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Inflammatory Agents
Thiophene derivatives, such as our compound of interest, have been reported to possess anti-inflammatory properties. They act by modulating biological pathways that lead to inflammation. For instance, some thiophene compounds have been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory process .
Antimicrobial Activity
The thiophene nucleus within the compound structure contributes to its antimicrobial activity. It has been found to be effective against a range of microorganisms, including bacteria like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This makes it a potential candidate for developing new antimicrobial agents .
Anticancer Research
Thiophene derivatives are also being explored for their anticancer properties. They can act as kinase inhibitors, which are essential in the regulation of cell growth and proliferation. By inhibiting specific kinases, these compounds may help in controlling the growth of cancer cells .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are significant in the development of organic semiconductors. These compounds can be used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Analgesic Applications
Some thiophene compounds have shown promising results as analgesics. They can be more efficient than traditional painkillers like sodium metamizole, indicating their potential use in pain management .
Neurological Disorders: Serotonin Antagonists
Thiophene derivatives can function as serotonin antagonists, which are useful in the treatment of neurological disorders such as Alzheimer’s disease. By modulating serotonin levels, they can influence mood, cognition, and memory .
Anti-Atherosclerotic Effects
The anti-atherosclerotic properties of thiophene compounds make them interesting for cardiovascular research. They can potentially inhibit the formation of atherosclerotic plaques, thus preventing heart-related diseases .
Dental Applications: Local Anesthetics
Thiophene derivatives have been used as local anesthetics, particularly in dental procedures. They work by blocking voltage-gated sodium channels, which are necessary for the initiation and conduction of nerve impulses .
Propriétés
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-propan-2-ylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-23-16(22)13-10(4)11(8-17)15(24-13)19-14(21)12-6-7-18-20(12)9(2)3/h6-7,9H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEITSXKQNYAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

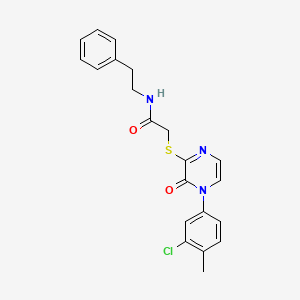

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)
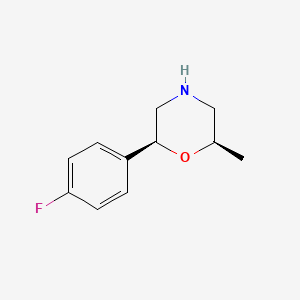
![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)
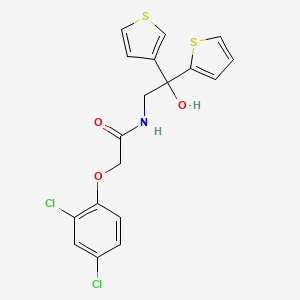
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)
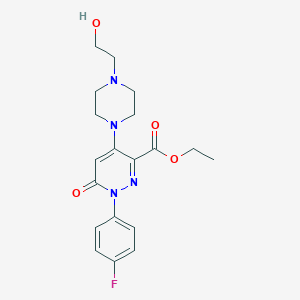

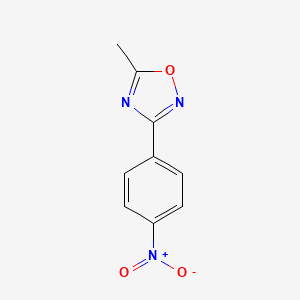
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2873461.png)
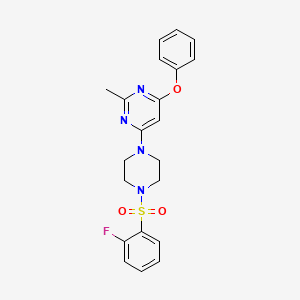
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)